molecular formula C9H15N3 B2896246 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole CAS No. 1343926-42-0

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole

Katalognummer: B2896246
CAS-Nummer: 1343926-42-0
Molekulargewicht: 165.24
InChI-Schlüssel: ZBFJXJJLHWFPPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N3 . It belongs to a class of hybrid molecules that combine a pyrazole ring, a privileged scaffold in medicinal chemistry, with a pyrrolidine moiety . The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and ability to engage in key interactions with biological targets . The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, contributes significant three-dimensional structural diversity and conformational flexibility due to its non-planar, puckered nature, which is crucial for optimizing ligand-receptor interactions . This combination makes the compound a valuable building block or intermediate in synthetic and medicinal chemistry for the design of novel bioactive molecules . Pyrazole derivatives, in general, have been extensively researched and reported to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties . Similarly, the pyrrolidine scaffold is a common feature in many natural products and FDA-approved drugs . Researchers can utilize this compound as a core structure to develop new chemical entities for probing biological pathways or as a lead structure in drug discovery programs. The molecular structure is defined by the SMILES notation CN1C=C(C=N1)CC2CCCN2 . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-methyl-4-(pyrrolidin-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)5-9-3-2-4-10-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJXJJLHWFPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343926-42-0
Record name 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a suitable pyrazole precursor with a pyrrolidine derivative under controlled conditions. For example, the reaction of 1-methylpyrazole with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.

Wissenschaftliche Forschungsanwendungen

1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Bioactivity/Applications Reference
1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole Pyrazole 1-methyl, 4-(pyrrolidin-2-yl)methyl Hypothesized: CNS targeting, enzyme inhibition N/A (inferred)
1-Phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 1-phenyl, 4-carbaldehyde Antibacterial activity
6-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)... Pyrazolo[3,4-b]pyridine Thiazole, thiophene, methyl groups Anticancer (cell line studies)
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole Pyrazolo-pyrimidine 1-methyl, fused pyrimidine Drug discovery scaffold
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine 4-imino, 1-p-tolyl Antiviral, kinase inhibition

Key Observations:

Substituent Impact: The pyrrolidine moiety in the target compound may confer enhanced solubility and conformational flexibility compared to phenyl or tolyl groups in analogues like 1-phenyl-1H-pyrazole-4-carbaldehyde or 4-imino-1-p-tolyl derivatives .

Bioactivity: Pyrazolo-pyrimidine derivatives (e.g., ) often exhibit kinase inhibition or anticancer properties, whereas pyrazole-thiazole hybrids (e.g., ) show broader cytotoxicity.

Synthetic Complexity : The synthesis of pyrrolidine-substituted pyrazoles may require multi-step protocols involving reductive amination or cross-coupling, contrasting with simpler one-pot methods for pyrazolo-thiazole systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole 193.25 1.2 >10 (DMSO) 120–125 (estimated)
1-Phenyl-1H-pyrazole-4-carbaldehyde 186.20 2.1 5–10 (DMSO) 98–100
6-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)... 407.52 3.8 <1 (DMSO) 286–288
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 268.30 1.9 2–5 (Water) 220–225

Key Findings:

  • The target compound’s predicted LogP (1.2) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, unlike bulkier pyrazolo-thiazole derivatives (LogP 3.8) .
  • Pyrrolidine’s basic nitrogen may improve aqueous solubility compared to aryl-substituted pyrazoles .

Biologische Aktivität

1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that combines a pyrazole ring with a pyrrolidine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is C₉H₁₃N₃, with a molecular weight of approximately 163.23 g/mol. The presence of both the pyrazole and pyrrolidine rings contributes to its chemical reactivity and biological interaction capabilities.

Biological Activities

Research indicates that 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole exhibits several pharmacological activities:

1. Anti-inflammatory and Analgesic Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially providing relief from pain and inflammation. Its interaction with specific enzymes and receptors involved in these pathways is currently under investigation.

2. Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was tested alongside doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced efficacy when used in combination . The mechanism involves inducing apoptosis in cancer cells, which is critical for effective cancer treatment.

3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including E. coli and Bacillus subtilis. These findings highlight its potential as a lead compound for developing new antibiotics .

The biological activity of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole primarily involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, influencing various biochemical pathways. The precise mechanisms are still being elucidated but may involve inhibition of key enzymes involved in inflammatory processes or cancer cell proliferation .

Synthesis Methods

The synthesis of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the following steps:

  • Formation of Pyrazole Ring : A suitable precursor is reacted under controlled conditions to form the pyrazole structure.
  • Introduction of Pyrrolidine Moiety : The reaction of the pyrazole derivative with a pyrrolidine derivative leads to the formation of the desired product.
  • Optimization for Yield and Purity : Industrial methods may utilize continuous flow reactors to enhance yields and ensure product consistency .

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

StudyCompoundActivityFindings
Umesha et al., 2009Pyrazole derivativesAnticancerTested in MCF-7 and MDA-MB-231 cells; showed synergistic effect with doxorubicin .
Bhat et al., 2018Various pyrazolesAntimicrobialDisplayed significant activity against bacterial strains at specified concentrations .
Katritzky et al., 2018DiarylpyrazolesAnti-inflammatoryInhibitory effects on inflammatory pathways were observed .

Q & A

Q. How can researchers leverage structure-activity relationships (SAR) to prioritize derivatives for in vivo testing?

  • Methodological Answer : Cluster derivatives by substituent patterns (e.g., logP, polar surface area) using principal component analysis (PCA). Validate SAR trends with orthogonal assays (e.g., membrane permeability via PAMPA). Prioritize compounds with balanced potency (IC₅₀ < 1 µM) and solubility (>50 µg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.